molecular formula C11H16N2 B1628356 (Cyclohexylmethyl)pyrazine CAS No. 28217-92-7

(Cyclohexylmethyl)pyrazine

Cat. No.: B1628356
CAS No.: 28217-92-7
M. Wt: 176.26 g/mol
InChI Key: DGJZDAIWCSVZBI-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)pyrazine is a member of the pyrazine family, characterized by a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This compound is known for its green, musty, and nutty taste . It is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohexylmethyl)pyrazine typically involves the reaction of pyrazine with cyclohexylmethyl halides under basic conditions. One common method includes the use of cyclohexylmethyl bromide and pyrazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(Cyclohexylmethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(Cyclohexylmethyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohexylmethyl)pyrazine involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, altering their activity. The exact pathways depend on the specific application, but it often involves modulation of oxidative stress pathways and interaction with cellular membranes .

Comparison with Similar Compounds

Similar Compounds

  • Methylpyrazine
  • Ethylpyrazine
  • Dimethylpyrazine

Uniqueness

(Cyclohexylmethyl)pyrazine is unique due to its cyclohexylmethyl group, which imparts distinct chemical and physical properties compared to other pyrazine derivatives. This uniqueness makes it valuable in specific applications where other pyrazines may not be as effective .

Properties

IUPAC Name

2-(cyclohexylmethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h6-7,9-10H,1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJZDAIWCSVZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8067367
Record name Pyrazine, (cyclohexylmethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

pale amber liquid with a nutty, musty odour
Record name (Cyclohexylmethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

100.00 °C. @ 4.00 mm Hg
Record name (Cyclohexylmethyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, slightly soluble in water; soluble in oils, miscible at room temperature (in ethanol)
Record name (Cyclohexylmethyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (Cyclohexylmethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.003-1.009
Record name (Cyclohexylmethyl)pyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/866/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

28217-92-7
Record name 2-(Cyclohexylmethyl)pyrazine
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Record name Cyclohexylmethyl pyrazine
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Record name Pyrazine, 2-(cyclohexylmethyl)-
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Record name Pyrazine, (cyclohexylmethyl)-
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Record name (cyclohexylmethyl)pyrazine
Source European Chemicals Agency (ECHA)
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Record name CYCLOHEXYLMETHYL PYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name (Cyclohexylmethyl)pyrazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036175
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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